molecular formula C10H11BrN2 B13670740 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B13670740
M. Wt: 239.11 g/mol
InChI Key: YDONXBZHGBMRDD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a bromophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under acidic conditions to form the imidazole ring. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
  • 2-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
  • 2-(3-Iodophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Uniqueness

2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

2-(3-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

YDONXBZHGBMRDD-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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